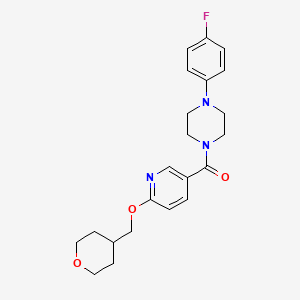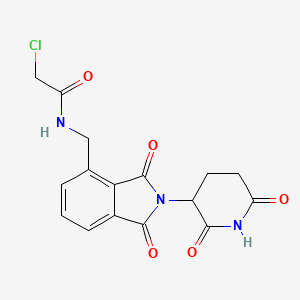
TNF-alpha-IN-1
Descripción general
Descripción
TNF-alpha-IN-1 is related to Tumor Necrosis Factor Alpha (TNF-alpha), a multifunctional cytokine with a potent pro-inflammatory effect . TNF-alpha plays a crucial role in various biological processes such as cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation . It has been implicated in a variety of diseases, including autoimmune diseases, insulin resistance, and cancer .
Synthesis Analysis
TNF-alpha is encoded by a 3-kb gene located on chromosome 6p21.3 and it comprises four exons . The precursor of TNF-alpha (pro-TNF-alpha) is a type II transmembrane protein with a molecular weight of 26 kDa, consisting of mature TNF-alpha and a leader sequence, which contains a cytoplasmic domain, a transmembrane domain, and an extracellular domain . Synthesized pro-TNF is incorporated into the cell membrane and rapidly forms a homotrimer, which is then proteolytically cleaved by a multidomain metalloproteinase called TNF-alpha converting enzyme to release 17-kDa soluble (mature) TNF-alpha .Molecular Structure Analysis
TNF-alpha belongs to the TNF superfamily of proteins with highly similar structures and conserved interaction profiles . The precursor of TNF-alpha (pro-TNF-alpha) is a type II transmembrane protein, consisting of mature TNF-alpha and a leader sequence, which contains a cytoplasmic domain, a transmembrane domain, and an extracellular domain .Chemical Reactions Analysis
TNF-alpha plays a key role in the immune system and cell death (e.g., apoptosis and necrosis) . It is involved in a number of autoimmune diseases, including psoriasis, inflammatory bowel disease, rheumatoid arthritis, systemic sclerosis, systemic lupus erythematosus, multiple sclerosis, diabetes, and ankylosing spondylitis .Aplicaciones Científicas De Investigación
Molecular Insights and Antitumor Effects
TNF-alpha, a multifunctional cytokine, plays a crucial role in apoptosis, cell survival, inflammation, and immunity. Its application in cancer treatment, especially in the regional treatment of advanced soft tissue sarcomas, metastatic melanomas, and other irresectable tumors, has been notable. TNF-alpha acts synergistically with cytostatic drugs, targeting tumor-associated vasculature (TAV), leading to selective accumulation of cytostatic drugs inside the tumor and destruction of the tumor vasculature (van Horssen, Hagen & Eggermont, 2006).
Immunomodulation and Infectious Diseases
TNF-alpha is a key immunomodulator in autoimmune and infectious diseases. A polymorphism at -308 in the TNF-alpha promoter affects transcriptional activation, impacting diseases like malaria and leishmaniasis. This polymorphism directly influences TNF-alpha gene regulation, correlating with high TNF-alpha production and severe disease in infections (Wilson et al., 1997).
Role in Neurological Conditions
TNF-alpha contributes to the pathogenesis of AIDS dementia complex. It induces apoptosis in human neuroblastoma cells differentiated to a neuronal phenotype, suggesting its involvement in neuronal cell death pathways in HIV-1-induced neurotoxicity (Talley et al., 1995).
Involvement in Inflammatory Responses
Human dermal mast cells release TNF-alpha, which induces expression of adhesion molecules on endothelial cells. This finding suggests a role for mast cells and TNF-alpha in inflammatory responses, particularly in the dermal microvasculature (Walsh et al., 1991).
Interaction with Insulin Resistance
TNF-alpha mediates insulin resistance in obesity and diabetes by decreasing the tyrosine kinase activity of the insulin receptor (IR). This is achieved through the induction of serine phosphorylation of insulin receptor substrate 1 (IRS-1), highlighting its significant role in metabolic disorders (Hotamisligil et al., 1996).
Role in Cell Adhesion and Immune Responses
TNF-alpha-induced cell adhesion to human endothelial cells is primarily controlled by one TNF receptor type, TNF-R55. This receptor type specifically regulates the expression of various adhesion molecules, implicating TNF-alpha in the modulation of immune responses and cell adhesion mechanisms (Mackay et al., 1993).
Modulation of Gene Expression in Macrophages
TNF-alpha plays a role in regulating gene expression in macrophages. Prostaglandin E2 (PGE2) can regulate macrophage-derived TNF gene expression, influencing the production and regulation of TNF at the cellular and molecular levels. This interaction highlights the complexity of immune regulation involving TNF-alpha (Kunkel et al., 1988).
Impact on Stroke and Brain Injury
TNF-alpha plays a significant role in ischemic brain injury. Blocking endogenous TNF-alpha has been found to reduce focal ischemic brain injury, suggesting that inhibiting TNF-alpha might be a potential strategy for treating ischemic stroke (Barone et al., 1997).
Therapeutic Potential in Inflammation
Soluble receptors for TNF-alpha, inducible in inflammation, can block the cytotoxicity associated with TNF-alpha levels observed in nonlethal infection. This indicates the potential therapeutic application of soluble TNF receptors in treating conditions involving excessive TNF-alpha production (Van Zee et al., 1992).
Mecanismo De Acción
TNF-alpha and its receptors are ubiquitously expressed in developing organs and they regulate the survival, proliferation, and apoptosis of embryonic stem cells (ESCs) and progenitor cells . TNF-alpha is an important inflammatory factor that also regulates the inflammatory response during organogenesis . TNF-alpha signaling occurs through two receptors: TNFR1 and TNFR2 . TNFR1 signaling tends to be pro-inflammatory and apoptotic, whereas TNFR2 signaling is anti-inflammatory and promotes cell proliferation .
Propiedades
IUPAC Name |
2-chloro-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAYWKDMFVKUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TNF-alpha-IN-1 | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


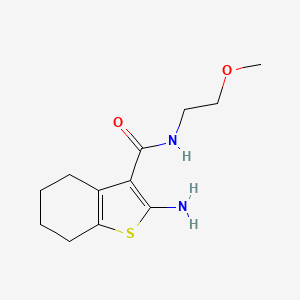

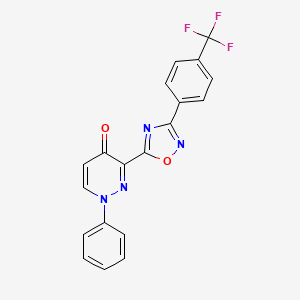
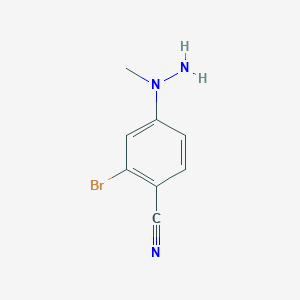

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)
![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)

